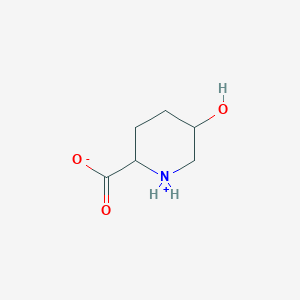

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, which precisely describes the stereochemical configuration and functional group positioning. The molecular formula C6H11NO3 indicates a composition of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 145.16 grams per mole. The compound is officially registered under Chemical Abstracts Service number 50439-45-7 for the free acid form.

Alternative nomenclature includes L-trans-5-hydroxy-2-piperidinecarboxylic acid and trans-5-Hydroxy-L-pipecolic acid, reflecting the trans relationship between the hydroxyl and carboxyl substituents. The systematic name 2-piperidinecarboxylic acid, 5-hydroxy-, (2S,5R)- provides additional clarity regarding the substitution pattern on the piperidine ring system. The canonical Simplified Molecular Input Line Entry System representation is C1CC(NCC1O)C(=O)O, while the isomeric form incorporates stereochemical information as C1CC@HC(=O)O.

Stereochemical Configuration and Chiral Centers

The compound possesses two distinct chiral centers located at positions 2 and 5 of the piperidine ring, designated as (2S,5R) according to the Cahn-Ingold-Prelog priority rules. The carbon at position 2 bears the carboxylic acid functional group and exhibits S configuration, while the carbon at position 5 carries the hydroxyl group in the R configuration. This specific stereochemical arrangement creates a trans relationship between the two substituents, positioning them on opposite faces of the piperidine ring.

The International Chemical Identifier for this stereoisomer is InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1, which encodes the precise three-dimensional structure including stereochemical information. The corresponding International Chemical Identifier Key RKEYKDXXZCICFZ-UHNVWZDZSA-N provides a unique identifier for this specific stereoisomer. The absolute configuration is maintained throughout various chemical transformations and synthetic procedures, making this compound valuable for stereoselective synthesis applications.

Comparative Analysis with Diastereomeric Forms (2R,5R and 2S,5S)

The (2S,5R) stereoisomer can be directly compared with its diastereomeric counterparts, specifically the (2R,5R) and (2S,5S) forms, each exhibiting distinct physical and chemical properties. The (2R,5R) diastereomer, identified by Chemical Abstracts Service number 17027-45-1, shares the same molecular formula but displays a different International Chemical Identifier Key: RKEYKDXXZCICFZ-RFZPGFLSSA-N. This cis-configured isomer exhibits different conformational preferences and biological activities compared to the trans-configured (2S,5R) form.

The (2S,5S) diastereomer, with Chemical Abstracts Service number 63088-78-8, represents another cis-configured variant with International Chemical Identifier Key RKEYKDXXZCICFZ-WHFBIAKZSA-N. Comparative analysis reveals that the cis-configured diastereomers tend to undergo intramolecular lactonization more readily than the trans-configured (2S,5R) form due to the proximity of the hydroxyl and carboxyl functional groups. The (2S,5R) trans-isomer demonstrates greater stability toward cyclization reactions, making it more suitable for isolation and purification procedures.

| Stereoisomer | CAS Number | Configuration | InChI Key | Lactonization Tendency |

|---|---|---|---|---|

| (2S,5R) | 50439-45-7 | trans | RKEYKDXXZCICFZ-UHNVWZDZSA-N | Low |

| (2R,5R) | 17027-45-1 | cis | RKEYKDXXZCICFZ-RFZPGFLSSA-N | High |

| (2S,5S) | 63088-78-8 | cis | RKEYKDXXZCICFZ-WHFBIAKZSA-N | High |

X-ray Crystallography and Conformational Analysis

Crystallographic studies of related derivatives provide valuable insights into the three-dimensional structure and conformational preferences of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. The lactone derivative (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, formed from the corresponding cis-isomer, has been characterized by single-crystal X-ray diffraction. The crystal structure reveals an orthorhombic space group P212121 with unit cell parameters a = 9.6472(4) Å, b = 9.7084(4) Å, and c = 12.2323(5) Å.

The absolute configuration determination through X-ray crystallography confirms the (1R,4R) stereochemistry of the lactone derivative, supporting the structural assignments of the parent hydroxypiperidine carboxylic acid. The Flack parameter of 0.1(7) provides adequate evidence for the absolute configuration determination. The bicyclic lactone structure demonstrates how the cis-configured diastereomers readily undergo intramolecular cyclization, while the trans-configured (2S,5R) form resists such transformations due to unfavorable geometric constraints.

Conformational analysis indicates that the (2S,5R) stereoisomer adopts a chair conformation for the piperidine ring, with the carboxyl and hydroxyl substituents occupying equatorial and axial positions respectively. This conformational arrangement minimizes steric interactions and provides thermodynamic stability to the trans-configured molecule. The crystal data shows a density of 1.318 Mg m⁻³ and a volume of 1145.66(8) ų for the related lactone structure.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Spectroscopic characterization of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid relies on multiple analytical techniques to confirm structural identity and stereochemical purity. Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak at m/z 145.08118 for the [M+H]⁺ adduct and 168.06312 for the [M+Na]⁺ adduct. The predicted collision cross section values provide additional structural information, with [M+H]⁺ showing 130.5 Ų and [M+Na]⁺ exhibiting 135.7 Ų.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the stereochemical configuration and conformational behavior. The compound exhibits characteristic chemical shifts corresponding to the piperidine ring protons, the carboxylic acid functionality, and the hydroxyl group. The stereochemical assignment can be confirmed through coupling constant analysis and nuclear Overhauser effect measurements.

Infrared spectroscopy reveals characteristic absorption bands for the key functional groups present in the molecule. The carboxylic acid group displays typical carbonyl stretching frequencies around 1700 cm⁻¹, while the hydroxyl groups show broad absorption bands in the 3200-3600 cm⁻¹ region. The nitrogen-hydrogen stretching vibrations appear in the characteristic amine region around 3300 cm⁻¹.

| Analytical Technique | Key Parameters | Characteristic Values |

|---|---|---|

| Mass Spectrometry | [M+H]⁺ | 146.08118 m/z |

| Mass Spectrometry | [M+Na]⁺ | 168.06312 m/z |

| Mass Spectrometry | [M-H]⁻ | 144.06662 m/z |

| Collision Cross Section | [M+H]⁺ | 130.5 Ų |

| Collision Cross Section | [M+Na]⁺ | 135.7 Ų |

| Physical Properties | Topological Polar Surface Area | 69.60 Ų |

| Physical Properties | Hydrogen Bond Acceptors | 3 |

| Physical Properties | Hydrogen Bond Donors | 3 |

| Physical Properties | Rotatable Bonds | 1 |

The spectroscopic data collectively confirm the structural identity and stereochemical purity of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, enabling accurate characterization and quality control in research applications. The combination of multiple analytical techniques provides comprehensive structural verification and supports the compound's use in stereoselective synthetic methodologies.

Properties

IUPAC Name |

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302217 | |

| Record name | trans-5-Hydroxy-L-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50439-45-7 | |

| Record name | trans-5-Hydroxy-L-pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50439-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-pipecolic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-5-Hydroxy-L-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-L-PIPECOLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38XA45QRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a chiral compound known for its potential biological activities. This compound features a piperidine ring, which is a nitrogen-containing heterocycle, along with hydroxyl and carboxylic acid functional groups. These structural characteristics contribute significantly to its interactions with biological systems and its potential therapeutic applications.

The biological activity of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular processes, making it a valuable candidate in drug development.

Biological Activities

Research has indicated several pharmacological effects associated with (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, including:

- Antimicrobial Activity : The compound has shown potential effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Antioxidant Properties : It may possess the ability to neutralize free radicals, thereby reducing oxidative stress within cells.

- Neuroprotective Effects : Due to its structural similarities with neurotransmitters, it could have implications in treating neurodegenerative diseases.

Case Studies and Experimental Data

- Enzymatic Inhibition Studies : Research has demonstrated that derivatives of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid can act as inhibitors in enzymatic processes. For instance, studies have indicated its role in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

- Synthesis and Characterization : Various synthetic methods for producing (2S,5R)-5-hydroxypiperidine-2-carboxylic acid have been reported. These methods highlight the compound's accessibility for further research and development in medicinal chemistry.

- Pharmacological Predictions : Computer-aided prediction methods have been utilized to analyze the biological activity of this compound. These studies suggest that the compound may exhibit various effects based on its structural features.

Data Tables

The following table summarizes key findings related to the biological activities of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid:

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

- Role : (2S,5R)-5-hydroxypiperidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

- Synthetic Routes : Various synthetic methods have been reported, including catalytic resolutions and chemoenzymatic approaches that yield this compound with high stereoselectivity .

Biological Applications

2. Antimicrobial Activity

- Findings : Studies have demonstrated that (2S,5R)-5-hydroxypiperidine-2-carboxylic acid exhibits significant antimicrobial properties. For instance, it showed effectiveness against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Neutralizes free radicals | |

| Neuroprotective | Potential applications in neurodegenerative diseases |

3. Antioxidant Properties

- Mechanism : The compound's ability to neutralize free radicals suggests potential applications in reducing oxidative stress-related damage within cells. This property is particularly relevant in aging and degenerative diseases.

4. Neuroprotective Effects

- Research Insights : Preliminary studies indicate that (2S,5R)-5-hydroxypiperidine-2-carboxylic acid may offer neuroprotective benefits. It has been observed to reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential role in treating neurodegenerative diseases.

Pharmaceutical Development

5. Building Block for Drug Design

- Applications : This compound is being explored as a building block for pharmaceuticals targeting neurological conditions. Its structural resemblance to neurotransmitters positions it as a candidate for developing drugs aimed at various central nervous system disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of 5-Hydroxypiperidine-2-Carboxylic Acid

(2S,5S)-5-Hydroxypiperidine-2-Carboxylic Acid

- Molecular Formula: C₆H₁₁NO₃ (identical to (2S,5R)-isomer).

- CAS Number : 63088-78-8 (free acid) .

- Key Differences : The hydroxyl group at the 5-position is in the S-configuration.

- Commercial Status : Commercially available (e.g., from Ark Pharm) and used in metabolic studies .

(2R,5R)-5-Hydroxypiperidine-2-Carboxylic Acid

Piperidinecarboxylic Acid Derivatives

Pipecolic Acid (Piperidine-2-Carboxylic Acid)

- Molecular Formula: C₆H₁₁NO₂.

- Molecular Weight : 129.16 g/mol .

- Key Differences : Lacks the hydroxyl group at the 5-position.

- Applications: Naturally occurring amino acid; precursor in the biosynthesis of lysine and secondary metabolites .

(2S,4R)-4-Hydroxypiperidine-2-Carboxylic Acid

Pyrrolidine-Based Analogs

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Pyrrolidine-2-Carboxylic Acid

- Molecular Formula: C₆H₁₁NO₅.

- Key Features : Contains three hydroxyl groups and a hydroxymethyl side chain.

- Biological Activity : Inhibits glycosidases and glucuronidases due to structural mimicry of carbohydrates .

- Structural Comparison : More polar than piperidine derivatives, enhancing water solubility and enzyme interaction .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Research Findings and Industrial Status

- Synthesis Challenges : The (2S,5R) isomer is less accessible than the (2S,5S) isomer, with UBE Corporation listing it as "under development" .

- Biological Activity : Hydroxyl group position (R vs. S) significantly impacts metabolic pathways. For example, the (2S,5R) isomer is implicated in plant metabolism, while the (2S,5S) form is linked to marine ecosystems .

- Safety Data : Related compounds, such as (2R,5S)-5-hydroxypiperidine-2-carboxylic acid, carry hazard warnings (e.g., H302, H315), emphasizing the need for careful handling .

Preparation Methods

Starting Raw Materials

- Glutamic acid or pyroglutamic acid are commonly used as starting points due to their availability and structural similarity to the target compound.

- These substrates undergo carbon chain elongation and ring closure to form the piperidine core.

Synthetic Intermediates

- Protected derivatives of 5-hydroxypiperidine-2-carboxylic acid are synthesized as intermediates.

- Protecting groups (denoted as P) and substituents (alkyl or aryl groups, denoted as A and R3) are introduced to facilitate selective reactions and improve yields.

- Crystalline intermediates such as compound (8a) (acetyl-protected) are preferred for ease of isolation and purification, leading to high purity final products.

Detailed Preparation Methodology

Carbon Chain Elongation and Cyclization

- The process involves homologation to increase the carbon chain length from glutamic or pyroglutamic acid derivatives.

- Subsequent cyclization forms the piperidine ring with hydroxylation at the 5-position.

- The cyclization step is carefully controlled to favor the desired stereochemistry (2S,5R).

Catalysts and Reagents

- Traditional methods often use expensive and industrially challenging catalysts such as rhodium or iridium complexes.

- Hazardous reagents like diazomethane or trimethylsilyl diazomethane (TMS diazomethane) have been employed but pose safety and scalability issues.

- The innovative method described in recent patents avoids these by using safer acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) in alcoholic solvents (preferably methanol).

Deprotection and Purification

- Acid-catalyzed deprotection in methanol is preferred for operational simplicity and safety.

- The crystalline nature of certain protected intermediates allows for straightforward crystallization, facilitating purification.

- High purity of intermediates directly translates to high purity of the final (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Industrial Feasibility and Improvements

| Aspect | Traditional Methods | Improved Method (Patent US9790181B2) |

|---|---|---|

| Catalysts | Rhodium, Iridium (expensive, rare) | Acid catalysts (hydrochloric acid, p-toluenesulfonic acid) |

| Hazardous Reagents | Diazomethane, TMS diazomethane (toxic, explosive) | None used |

| Reaction Conditions | Low temperature, complex | Ambient or mild conditions |

| Stereoselectivity | Mixtures of stereoisomers often obtained | High stereoselectivity for (2S,5R) isomer |

| Purification | Difficult due to mixtures and impurities | Crystallization of intermediates simplifies process |

| Industrial Scalability | Limited due to safety and cost | Enhanced due to safer reagents and simpler steps |

Summary of Research Findings

- The patented method (US9790181B2) presents a practical, scalable synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid using glutamic acid or pyroglutamic acid as starting materials.

- It circumvents the use of expensive metal catalysts and hazardous diazomethane derivatives.

- Acid catalysis in methanol enables efficient deprotection and crystallization of intermediates.

- The method yields optically pure products suitable for pharmaceutical intermediate use, especially in β-lactamase inhibitor synthesis.

- This approach addresses previous industrial challenges related to cost, safety, and stereochemical purity.

Reaction Scheme Outline (Conceptual)

- Starting Material: Glutamic acid or pyroglutamic acid

- Homologation: Carbon chain elongation to introduce hydroxyl functionality

- Protection: Introduction of protecting groups to control reactivity

- Cyclization: Formation of the 6-membered piperidine ring with defined stereochemistry

- Deprotection: Acid-catalyzed removal of protecting groups in methanol

- Isolation: Crystallization of intermediate (e.g., compound 8a) for purification

- Final Product: (2S,5R)-5-hydroxypiperidine-2-carboxylic acid with high optical purity

Q & A

Q. What are the key synthetic strategies for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

- Chiral Pool Synthesis : Using chiral precursors like piperidine derivatives with appropriate stereochemistry. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups are introduced to stabilize intermediates during ring functionalization .

- Asymmetric Catalysis : Enantioselective hydrogenation or organocatalytic methods to establish the (2S,5R) configuration. Catalysts like Ru-BINAP complexes have been used for similar piperidine systems .

- Resolution Techniques : Diastereomeric salt formation or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers post-synthesis .

Q. How is the stereochemistry of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid confirmed?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation via single-crystal diffraction, as demonstrated for structurally related proline derivatives .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to infer dihedral angles and chair/boat conformations of the piperidine ring .

- Optical Rotation : Comparison of experimental [α] values with literature data for enantiomeric verification .

Q. What characterization techniques are essential for verifying structure and purity?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns) and chiral HPLC to assess enantiopurity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 146.1 for CHNO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen for epoxidation) to enhance stereoselectivity. Kinetic studies (e.g., Eyring plots) can identify optimal temperatures .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions (e.g., pH, solvent polarity) to minimize racemization .

- Purification Protocols : Multi-step crystallization with solvents like ethanol/water mixtures to remove diastereomeric byproducts .

Q. What methods are used to study interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) to measure binding kinetics (, /). For example, similar piperidine derivatives show values in the μM range .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Model binding poses using software like GROMACS; validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can discrepancies in reported biological activities be resolved?

Methodological Answer:

- Analytical Replication : Reproduce assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .

- Structural Reanalysis : Re-examine stereochemistry via X-ray or CD spectroscopy if conflicting activity arises between (2S,5R) and (2S,5S) isomers .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.